![molecular formula C14H14FNO B2727288 2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 1232809-63-0](/img/structure/B2727288.png)
2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H14FNO and a molecular weight of 231.27 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H14FNO . This indicates that the compound contains 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 231.27 . It’s a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template : This study developed a method for meta-C–H arylation and methylation of phenolic derivatives using a unique template, crucial for cross-coupling C–H bonds with organoborons. This demonstrates the potential of phenolic derivatives in complex organic syntheses (Wan et al., 2013).
Fluorescent Chemosensors for H+ and Zn(II) : This research explored the optical properties of polyamino-phenolic ligands in detecting H+ and Zn(II) ions. The findings are significant for designing efficient fluorescent chemosensors, highlighting the applicability of phenolic compounds in sensing technology (Ambrosi et al., 2009).
Radical Scavenging Activity of Phenol : The study investigated the radical scavenging activity of various phenol derivatives. This research is crucial for understanding the antioxidative properties of phenolic compounds, which can be applied in various fields including food science and medicine (Al‐Sehemi & Irfan, 2017).
Fluorinated o-Aminophenol Derivatives for Intracellular pH Measurement : This paper discusses the development of pH-sensitive probes based on modified 2-aminophenol groups, emphasizing the role of phenolic derivatives in biological and chemical sensing applications (Rhee, Levy, & London, 1995).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : This review covers the use of a particular fluorophoric platform, 4-Methyl-2,6-diformylphenol, for the development of chemosensors detecting various analytes. It underscores the adaptability of phenolic derivatives in the creation of sensitive and selective sensors (Roy, 2021).
Mecanismo De Acción
Safety and Hazards
The compound “2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-[(3-fluoro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSTXJNCXOMXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


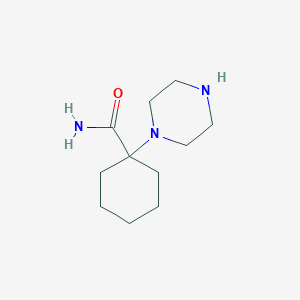
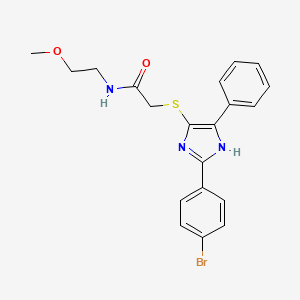
![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)
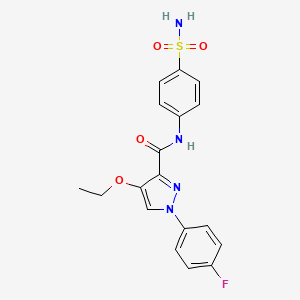
![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)
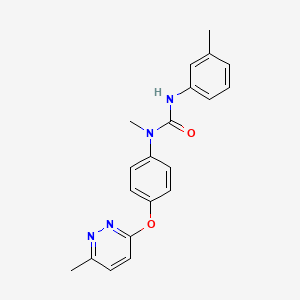
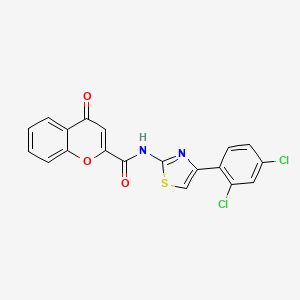
![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

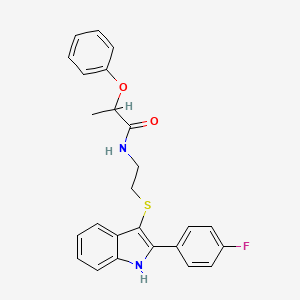
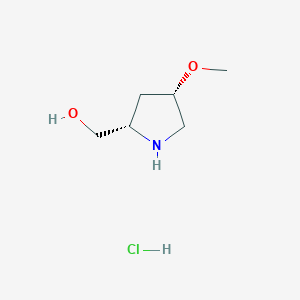
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)
